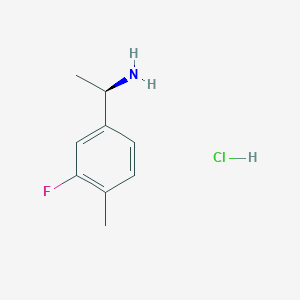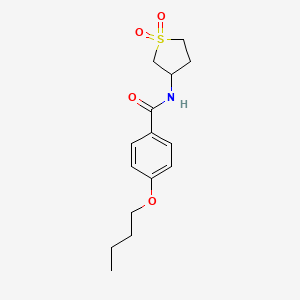
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide consists of a benzamide core with a butoxy group and a 1,1-dioxidotetrahydrothiophen-3-yl group attached. The exact structure can be determined using techniques such as NMR spectroscopy.Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Synthesis and Properties of Ortho-linked Polyamides : This study discusses the synthesis and properties of polyamides with flexible main-chain ether linkages, offering insights into the polymer chemistry that could be relevant to derivatives of benzamide-like compounds. The polyamides displayed noncrystalline structures, high solubility in polar solvents, and useful levels of thermal stability, making them potentially applicable in the creation of flexible and tough films (Hsiao et al., 2000).
Antitumor Effects and Synthesis
Synthesis and Antitumor Effects : A compound structurally similar to the one , N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, has been reported to have potential antitumor effects. The synthesis process starting from commercially available materials and its evaluation might provide a framework for studying the antitumor properties of related benzamide derivatives (Bin, 2015).
Defense Mechanisms in Plants
Hydroxamic Acids in Plant Defense : Although not directly related, the study on hydroxamic acids' role in cereals' defense against pests and diseases highlights the importance of functional groups that may be present in compounds like 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. Such research underscores the biological and ecological significance of chemical compounds in plant resistance (Niemeyer, 1988).
Anti-Tubercular Activity
Ultrasound-Assisted Synthesis for Anti-Tubercular Applications : The development of novel benzamide derivatives with anti-tubercular activity presents a promising avenue for addressing bacterial infections. This study demonstrates the synthesis of such compounds and their evaluation against Mycobacterium tuberculosis, suggesting a potential area of application for benzamide derivatives in medicinal chemistry (Nimbalkar et al., 2018).
Molecular Interaction and Dielectric Studies
Dielectric Studies of H-bonded Complexes : Investigating the dielectric properties of complexes formed by benzamide and nicotinamide with alcohols provides insights into molecular interactions and the influence of functional groups on complexation behavior. This research could inform the design and synthesis of new compounds with specific dielectric or biochemical properties (Sankar et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
It has been reported that compounds similar to 4-butoxy-n-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Propiedades
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-9-20-14-6-4-12(5-7-14)15(17)16-13-8-10-21(18,19)11-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMAIOZKNFFIQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)
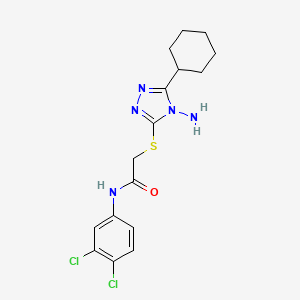
![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)
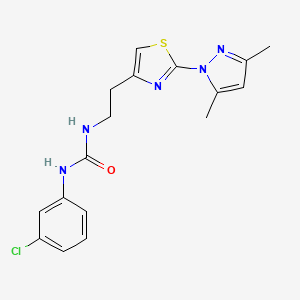
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)
![1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2369176.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)
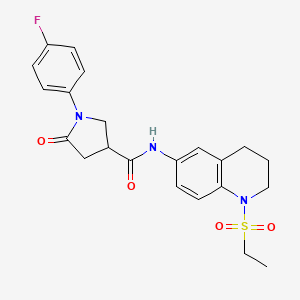
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)
